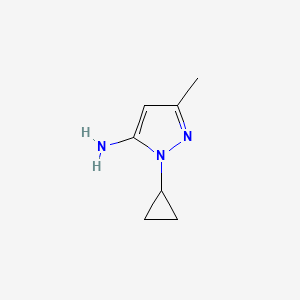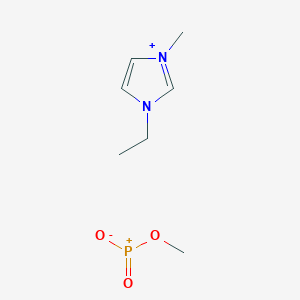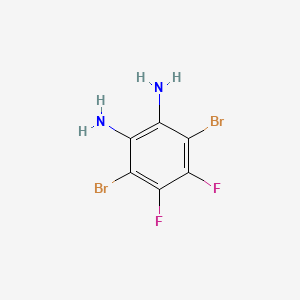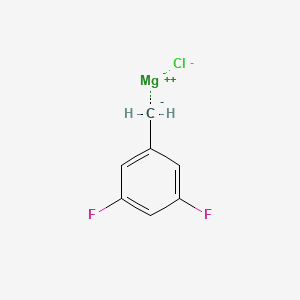
4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzene ring substituted with a cyanomethyl and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-3-fluorotoluene.
Cyanomethylation: The amino group is converted to a cyanomethyl group through a reaction with formaldehyde and hydrogen cyanide.
Sulfonylation: Finally, the compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.
Oxidation: The cyanomethyl group can also be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Sulfonothioates: Formed from nucleophilic substitution with thiols.
Aminomethyl Derivatives: Formed from the reduction of the cyanomethyl group.
Carboxyl Derivatives: Formed from the oxidation of the cyanomethyl group.
Scientific Research Applications
4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: In the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: In the preparation of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: As a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The sulfonyl chloride group reacts with nucleophilic sites on these molecules, forming covalent bonds and potentially altering their function. This reactivity makes it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
4-(Cyanomethyl)benzenesulfonyl chloride: Lacks the fluorine substituent, which may affect its reactivity and applications.
3-Fluorobenzenesulfonyl chloride: Lacks the cyanomethyl group, limiting its use in certain synthetic applications.
4-(Cyanomethyl)-2-fluorobenzenesulfonyl chloride: Similar structure but with the fluorine substituent in a different position, which can influence its chemical behavior.
Uniqueness
4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the cyanomethyl and fluorine groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
4-(cyanomethyl)-3-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNPCJCEGTZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)








